molecular formula C7H4N2O4 B458946 5-Nitrobenzo[d]oxazol-2(3H)-one CAS No. 3889-13-2

5-Nitrobenzo[d]oxazol-2(3H)-one

Katalognummer B458946
CAS-Nummer: 3889-13-2
Molekulargewicht: 180.12g/mol
InChI-Schlüssel: UTQPEXLRBRAERQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Nitrobenzo[d]oxazol-2(3H)-one is a chemical compound with the molecular formula C7H4N2O3S . It has a molecular weight of 196.18 .


Synthesis Analysis

The synthesis of 2-substituted benzoxazole derivatives, which could potentially include 5-Nitrobenzo[d]oxazol-2(3H)-one, has been reported from 2-(benzo[d]oxazol-2-yl)aniline . Another study reported the synthesis of 4-(oxazol-2-yl)-18-norisopimarane derivatives . A rhodium-catalyzed coupling cyclization of isocyanides with 2-azidophenyloxyacrylates has also been developed .


Molecular Structure Analysis

The molecule contains a total of 18 bonds, including 14 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, and 6 aromatic bonds. It also features 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 (thio-) carbamate (aromatic), and 1 nitro group (aromatic) .


Physical And Chemical Properties Analysis

5-Nitrobenzo[d]oxazol-2(3H)-one is a colorless viscous liquid . It has a molecular weight of 196.18 .

Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

Background:: 5-Nitrobenzo[d]oxazol-2(3H)-one derivatives have shown promise as inhibitors of Mycobacterium tuberculosis (MTB) InhA, an essential enzyme involved in mycolic acid biosynthesis.

Research Findings::

Biophysical Interaction with Protein

Background:: Understanding the interaction between compounds and proteins is crucial for drug development.

Research Findings::

Custom Synthesis and Laboratory Research

Practical Applications::

Safety and Hazards

The safety data sheet for 5-Nitrobenzo[d]oxazol-2(3H)-one indicates that it may cause an allergic skin reaction and could be harmful if inhaled .

Zukünftige Richtungen

Benzoxazoles and its analogues are treated as an important class of bioactive compounds mainly because of its versatile applications in the field of pharmaceuticals and in various biological systems . Therefore, the potential applicability of this important pharmacophoric scaffold, including 5-Nitrobenzo[d]oxazol-2(3H)-one, is being explored by many researchers .

Eigenschaften

IUPAC Name

5-nitro-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O4/c10-7-8-5-3-4(9(11)12)1-2-6(5)13-7/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQPEXLRBRAERQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294913
Record name 5-Nitro-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitrobenzo[d]oxazol-2(3H)-one

CAS RN

3889-13-2
Record name 3889-13-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Nitro-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-2,3-dihydro-1,3-benzoxazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

CDI (1.57 g, 19.4 mmol) was added at 0° C. to a stirred solution of 2-amino-4-nitro-phenol (500 mg, 0.6 mmol) in DMF (5 mL) and the resultant was stirred for 30 mins. The mixture was poured onto ice and stirred for 10 minutes. The resulting precipitate was isolated by filtration to afford 470 mg (80%) of 5-nitro-3H-benzooxazol-2-one. 1H NMR: (DMSO-d6): δ 12.4 (b s, 1H), 8.05 (dd, 1H), 7.85 (d, 1H), 7.54 (d, 1H).
Name
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

This was prepared in a similar manner as the 5-chloro-2-hydroxyphenyl analogue, by fusing 2-amino-4-nitrophenol and urea to form 5-nitrobenzoxazolinone (m.pt. 215° C. after recrystallisation from acetone), and then heating with alcoholic dimethylamine as above: it was not recrystallised.
[Compound]
Name
5-chloro-2-hydroxyphenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-Amino-4-nitrophenol (30.0 g) and 1,1′-carbonyldiimidazole (47.34 g) were dissolved in THF (300 mL). The mixture was refluxed over night. The reaction mixture was cooled, poured into ice/water and acidified with 1M aqueous HCl to pH 2. The aqueous layer was extracted two times with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4, filtered and the solvent was evaporated. Methanol (150 mL) was added to the resulting precipitate and the mixture was stirred for 30 minutes at r.t. The resulting solid was filtered off and dried in vacuo. The title compound was obtained as a yellow solid (32.32 g, 88%). MS (neg. ion, m/e)=179.0 [(M−H)−].
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
47.34 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
88%

Synthesis routes and methods IV

Procedure details

The mixture of 2-amino-4-nitrophenol (5 g, 32.44 mmol) and CDI (6.3 g, 38.93 mmol) in THF (60 mL) was heated at refluxing for 16 h. Cooled to room temperature, the solvent was removed under reduced pressure, the residue was dissolved in DCM (100 mL) and poured into 2N HCl solution (200 mL) with stirring, after 30 min, collected the solid and washed with water (50 mL×2), dried in vacuo to get compound 39-1 as a yellow solid (5.1 g, yield 87%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitrobenzo[d]oxazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
5-Nitrobenzo[d]oxazol-2(3H)-one
Reactant of Route 3
Reactant of Route 3
5-Nitrobenzo[d]oxazol-2(3H)-one
Reactant of Route 4
Reactant of Route 4
5-Nitrobenzo[d]oxazol-2(3H)-one
Reactant of Route 5
Reactant of Route 5
5-Nitrobenzo[d]oxazol-2(3H)-one
Reactant of Route 6
Reactant of Route 6
5-Nitrobenzo[d]oxazol-2(3H)-one

Q & A

Q1: How is 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one produced in nature, and what is its ecological significance?

A1: 6-Hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one is produced by the bacterium Pantoea ananatis, a member of the microbial community found on the roots of Abutilon theophrasti (velvetleaf) plants. [, ] This bacterium converts 6-hydroxybenzoxazolin-2(3H)-one (BOA-6-OH), a detoxification product of the allelochemical benzoxazolin-2(3H)-one, into 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one through a process requiring enzymes, nitrite, and hydrogen peroxide. [, ] This compound demonstrates inhibitory effects on the growth of Lepidium sativum (garden cress) seedlings, suggesting a potential role in plant-plant interactions and ecological competition. [] Interestingly, Abutilon theophrasti exhibits greater tolerance to this compound, indicating a potential mechanism for managing allelochemicals in its immediate environment. [, ]

Q2: What are the potential concerns regarding the agricultural use of 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one, despite its biodegradability?

A2: While 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one is biodegradable, its potential use in agriculture raises concerns due to the inherent toxicity of nitroaromatic compounds to mammals. [] Further research is needed to fully understand the degradation pathway of this compound and to assess the potential risks associated with its presence in the environment and food chain.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.